

Spectroscopic and Structural Elucidation of 3α-Tigloyloxypterokaurene L3: A Technical Guide

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Compound of Interest

Compound Name: 3Alaph-Tigloyloxypterokaurene L3

Cat. No.: B15594438

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of the ent-kaurane diterpenoid, 3α -tigloyloxypterokaurene L3. While specific experimental data for this compound is not publicly available, this document synthesizes representative data and methodologies from closely related analogues isolated from the Pteris genus. The guide is intended to serve as a practical resource for researchers engaged in the isolation, characterization, and biological evaluation of novel natural products. It details standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and presents expected data in a structured format. Furthermore, this guide illustrates typical experimental workflows and potential biological signaling pathways for this class of compounds.

Chemical Structure

3α-Tigloyloxypterokaurene L3 is an ent-kaurane diterpenoid, a class of natural products known for its diverse biological activities. The core structure consists of a tetracyclic kaurane skeleton with a tigloyloxy substituent at the C-3 position. The exact stereochemistry and substitution pattern are crucial for its biological function.

Chemical Formula: C25H34O4 Molecular Weight: 414.54 g/mol CAS Number: 77658-38-9



Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3α -tigloyloxypterokaurene L3 based on the analysis of structurally similar ent-kaurane diterpenoids.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
1	1.50, 1.65	m	
2	1.75, 1.90	m	
3	5.20	dd	11.5, 4.5
5	1.85	m	
6	1.40, 1.55	m	
7	1.30, 1.45	m	
9	2.10	m	
11	1.60, 1.75	m	
12	1.50, 1.65	m	
13	2.80	m	
14	1.95, 2.15	m	
17	4.85, 4.95	br s	
18	1.05	S	
19	1.15	S	
20	0.95	S	
Tigloyl Moiety			
2'	6.90	qq	7.0, 1.5
3'	1.85	dq	7.0, 1.0
4'	1.80	qd	1.5, 1.0





¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)



Position	δC (ppm)
1	40.5
2	18.5
3	78.0
4	38.0
5	55.0
6	21.0
7	41.5
8	44.0
9	56.5
10	39.5
11	19.0
12	33.0
13	45.0
14	39.0
15	49.0
16	155.0
17	106.0
18	28.5
19	16.0
20	15.5
Tigloyl Moiety	
1'	167.5
2'	128.0



3'	138.5
4'	14.5
5'	12.0

Mass Spectrometry (MS) Data

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Positive	415.2530	[M+H]+
ESI-MS	Positive	437.2350	[M+Na]+
HR-ESI-MS	Positive	415.2535	C ₂₅ H ₃₅ O ₄ + (Calculated: 415.2535)

Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
3450	O-H stretch (possible trace water or hydrolysis)
2925	C-H stretch (alkane)
1710	C=O stretch (ester)
1645	C=C stretch (alkene)
1240	C-O stretch (ester)
890	=C-H bend (exocyclic methylene)

Experimental Protocols Isolation and Purification

 3α -Tigloyloxypterokaurene L3 would typically be isolated from the crude extract of a Pteris species. A general protocol involves:



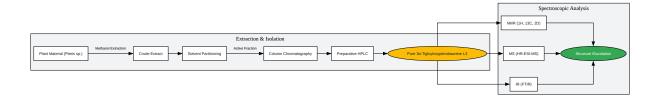
- Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
- Chromatography: The active fraction (e.g., the chloroform or ethyl acetate fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 is performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass
 and molecular formula.
- Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film.

Visualizations Experimental Workflow for Spectroscopic Analysis





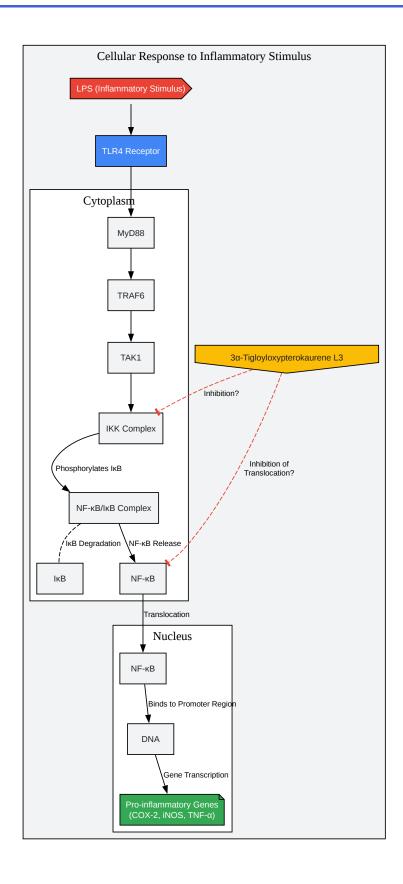
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Caption: Workflow for the isolation and spectroscopic analysis of 3α -tigloyloxypterokaurene L3.

Hypothetical Signaling Pathway Investigation

Given that many ent-kaurane diterpenoids exhibit anti-inflammatory properties, a potential area of investigation for 3α -tigloyloxypterokaurene L3 would be its effect on inflammatory signaling pathways, such as the NF-kB pathway.





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Caption: Hypothetical inhibition of the NF-κB signaling pathway by 3α-tigloyloxypterokaurene L3.

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